N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

N-(1,3-Benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS 88067-78-1) is a synthetic small molecule featuring a 2-phenylquinoline-4-carboxamide core linked to a 1,3-benzothiazol-2-yl moiety. It belongs to the broader class of benzothiazole-quinoline hybrids, a chemotype investigated for kinase inhibition, notably against alpha-kinase 1 (ALPK1).

Molecular Formula C23H15N3OS
Molecular Weight 381.5 g/mol
CAS No. 88067-78-1
Cat. No. B11021218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
CAS88067-78-1
Molecular FormulaC23H15N3OS
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=CC=CC=C5S4
InChIInChI=1S/C23H15N3OS/c27-22(26-23-25-19-12-6-7-13-21(19)28-23)17-14-20(15-8-2-1-3-9-15)24-18-11-5-4-10-16(17)18/h1-14H,(H,25,26,27)
InChIKeyUPTQIZSIHPGRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS 88067-78-1): Technical Baseline for Research Procurement


N-(1,3-Benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide (CAS 88067-78-1) is a synthetic small molecule featuring a 2-phenylquinoline-4-carboxamide core linked to a 1,3-benzothiazol-2-yl moiety . It belongs to the broader class of benzothiazole-quinoline hybrids, a chemotype investigated for kinase inhibition, notably against alpha-kinase 1 (ALPK1) [1]. Its molecular formula is C23H15N3OS with a molecular weight of 381.45 g/mol . While primary literature on this specific compound is scarce, its structural features position it within a well-studied pharmacological space, making it a candidate of interest for targeted probe development and SAR exploration.

Why Generic Substitution of N-(1,3-Benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide Is Not Advisable


Close structural analogs of N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide cannot be assumed to be functionally interchangeable. The 2-phenyl substitution on the quinoline core is a critical determinant of both target engagement and polypharmacology. For example, patent data reveals that within this chemotype, even minor modifications lead to drastic differences in ALPK1 inhibitory potency, with IC50 values ranging from low nanomolar to inactive [1]. Furthermore, related 2-phenylquinoline-4-carboxamide derivatives have been shown to potently inhibit tubulin polymerization (e.g., compound 7b with IC50 values of 0.5 µM against SK-OV-3 and 0.2 µM against HCT116), an activity profile that is highly sensitive to the nature and position of substituents on both the quinoline and benzothiazole rings [2]. Therefore, generic substitution without rigorous comparative data carries a high risk of selecting a compound with an entirely different polypharmacological signature, compromising experimental reproducibility and target validation efforts.

Product-Specific Quantitative Evidence Guide for N-(1,3-Benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide


Differentiation by 2-Phenyl Substitution on the Quinoline Core

The defining structural feature of the target compound is the 2-phenyl substituent on the quinoline ring. The closest commercially available comparator, N-(1,3-benzothiazol-2-yl)quinoline-4-carboxamide (CAS not specified, base scaffold), lacks this phenyl group . In the 2-phenylquinoline-4-carboxamide class, the presence of the 2-phenyl group is shown to be essential for high antiproliferative activity; for example, compound 7b in a related series achieved IC50 values of 0.5 µM (SK-OV-3) and 0.2 µM (HCT116), whereas compounds lacking this substitution are significantly less potent or inactive [1]. The target compound uniquely combines this potency-enhancing 2-phenyl group with an unsubstituted benzothiazol-2-yl amide, a combination not present in the most active analogs of the published tubulin inhibitor series (which typically feature substituted benzamide tails) [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

ALPK1 Inhibitory Potential: Class-Level Inference from Patent Data

Benzothiazole and quinoline derivatives, including the target compound's chemotype, are claimed as inhibitors of alpha-kinase 1 (ALPK1) in patent US20240116885A1 [1]. While the precise IC50 of the target compound against ALPK1 is not publicly disclosed, a closely related analog from the same patent family (Compound T019) exhibits an ALPK1 IC50 of 11 nM, measured in an in vitro kinase assay using ADP-Heptose as the ALPK1 activator and TIFA protein as the substrate [2]. The target compound, with its unsubstituted benzothiazole ring, represents a simpler scaffold compared to the highly optimized analog T019, and may therefore serve as a valuable starting point for SAR exploration or as a less potent control probe.

ALPK1 Inhibition Kawasaki Disease Innate Immunity Kinase Inhibitor

Predicted Drug-Likeness and Physicochemical Profile

The target compound has a molecular weight of 381.45 g/mol and a topological polar surface area (tPSA) of 86.6 Ų, as reported by Chemsrc . Its calculated LogP is approximately 4.5 (estimated from similar structures), indicating moderate lipophilicity. These values place it within favorable drug-like chemical space according to Lipinski's Rule of Five. In comparison, the more potent ALPK1 inhibitor T019 is significantly larger and more complex, with a molecular weight likely exceeding 500 g/mol. The simpler structure of the target compound may offer advantages in terms of synthetic tractability, solubility, and permeability for early-stage in vitro studies.

Drug-Likeness Physicochemical Properties ADME Prediction Procurement Specification

Potential Polypharmacology: STAT3 and Tubulin Inhibition Profiles

While direct data for the target compound is unavailable, the 2-phenylquinoline-4-carboxamide scaffold is known to engage multiple cancer-relevant targets. As noted above, derivatives inhibit tubulin polymerization with low micromolar potency [1]. Additionally, a structurally distinct benzothiazole-quinoline hybrid has been reported with STAT3 inhibitory activity (IC50 = 1,000 nM) [2]. The target compound, by virtue of its unsubstituted benzothiazole ring, may exhibit a different selectivity profile compared to optimized analogs, potentially serving as a less biased probe for studying polypharmacology within this chemotype.

Polypharmacology STAT3 Inhibition Tubulin Polymerization Anticancer Mechanism

Best-Fit Application Scenarios for Procuring N-(1,3-Benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide


ALPK1 Inhibitor Probe Development and SAR Exploration

Given the patent-protected class association with ALPK1 inhibition [1], this compound is best suited as a tool compound for early-stage target validation and SAR studies. Its simpler structure compared to the highly optimized lead T019 (IC50 = 11 nM) [2] makes it an ideal starting scaffold for medicinal chemists aiming to develop novel ALPK1 inhibitors with improved selectivity or pharmacokinetic properties. Researchers can use this compound to establish baseline ALPK1 activity in their assays and then systematically modify it to optimize potency and drug-like properties.

Deconvolution of Polypharmacology in 2-Phenylquinoline-4-carboxamides

The 2-phenylquinoline-4-carboxamide scaffold is known to inhibit both tubulin polymerization [3] and, for certain benzothiazole hybrids, STAT3 [4]. This compound, with its specific combination of an unsubstituted benzothiazole amide and a 2-phenylquinoline core, can be used as a selective probe to distinguish the contribution of ALPK1 inhibition from tubulin or STAT3 engagement in cellular models. This deconvolution is essential for correctly assigning mechanism-of-action in multi-targeted anticancer agents.

Building Block for Focused Compound Library Synthesis

For organizations building targeted screening libraries, this compound represents a key intermediate. Its reactive carboxamide linkage allows for further derivatization, and its core structure is a recognized pharmacophore. Procuring this compound for internal derivatization and screening can help build a proprietary SAR dataset, circumventing the limited public data available for this specific chemotype.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.